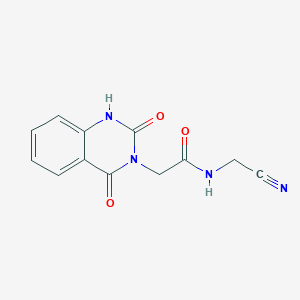
2-(1,3-benzodioxol-5-yl)-N-(2-naphthylmethyl)ethanamine
Vue d'ensemble
Description
2-(1,3-benzodioxol-5-yl)-N-(2-naphthylmethyl)ethanamine, commonly known as Naphyrone, is a synthetic stimulant drug that belongs to the cathinone family. It was first synthesized in 2006 and was marketed as a legal high until it was banned in many countries due to its potential for abuse and harmful effects on health. Naphyrone is a potent psychostimulant that produces effects similar to other stimulants such as cocaine and amphetamines.
Mécanisme D'action
Naphyrone acts as a potent reuptake inhibitor of dopamine and norepinephrine, which leads to an increase in the concentration of these neurotransmitters in the brain. This increase in neurotransmitter levels is responsible for the stimulant effects of Naphyrone. Naphyrone also has affinity for the serotonin transporter, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects
Naphyrone produces a range of biochemical and physiological effects in the body. It increases heart rate, blood pressure, and body temperature. It also causes pupil dilation, dry mouth, and sweating. Naphyrone produces a feeling of euphoria, increased energy, and alertness. It can also cause agitation, anxiety, and paranoia. Long-term use of Naphyrone can lead to addiction, psychosis, and other harmful effects on health.
Avantages Et Limitations Des Expériences En Laboratoire
Naphyrone has been used in scientific research to study the effects of dopamine reuptake inhibitors on the central nervous system. It has been found to be a potent and selective dopamine reuptake inhibitor, which makes it a useful tool for studying the role of dopamine in the brain. However, the potential for abuse and harmful effects on health limit its use in lab experiments.
Orientations Futures
There are several future directions for research on Naphyrone. One area of interest is the development of new dopamine reuptake inhibitors for the treatment of psychiatric disorders such as depression and ADHD. Another area of interest is the study of the long-term effects of Naphyrone on the brain and body. This research could help to identify the potential risks associated with the use of Naphyrone and other cathinone derivatives. Additionally, research could be conducted to investigate the effects of Naphyrone on different neurotransmitter systems in the brain, which could provide insights into its psychoactive effects.
Applications De Recherche Scientifique
Naphyrone has been used in scientific research to study its effects on the central nervous system. It has been found to act as a potent dopamine reuptake inhibitor, which leads to an increase in the concentration of dopamine in the brain. This increase in dopamine levels is responsible for the stimulant effects of Naphyrone. Naphyrone has also been found to have affinity for the serotonin transporter, which may contribute to its psychoactive effects.
Propriétés
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-(naphthalen-2-ylmethyl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2/c1-2-4-18-11-16(5-7-17(18)3-1)13-21-10-9-15-6-8-19-20(12-15)23-14-22-19/h1-8,11-12,21H,9-10,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNTZWNQSDCOJAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CCNCC3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-bromo-2-isopropylphenyl)acetamide](/img/structure/B4725042.png)
![N-(3-acetylphenyl)-2-{2-chloro-4-[(cyclohexylamino)sulfonyl]phenoxy}acetamide](/img/structure/B4725049.png)

![ethyl 2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-5-phenyl-3-thiophenecarboxylate](/img/structure/B4725061.png)
![2-[(4-chlorobenzoyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B4725064.png)
![N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-[3-(1-pyrrolidinyl)propyl]glycinamide](/img/structure/B4725072.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropyl]-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B4725083.png)
![6,7,8-trimethoxy-3,3-dimethyl-9-[4-(methylthio)phenyl]-3,4,9,10-tetrahydro-1(2H)-acridinone](/img/structure/B4725084.png)
![2-(2-chloro-4-{[1-(2-fluorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}phenoxy)-N-(4-fluorophenyl)acetamide](/img/structure/B4725088.png)
![1-[(5-methyl-2-furyl)methyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B4725092.png)
![3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-(2-methylphenyl)propanamide](/img/structure/B4725094.png)

![N-{2-[(4-fluorobenzoyl)amino]ethyl}-2-nitrobenzamide](/img/structure/B4725101.png)
![N-(2-methoxyethyl)-2-[(1-naphthylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4725108.png)